molecular formula C21H15FN4O4 B2934368 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1112439-96-9

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2934368
CAS No.: 1112439-96-9
M. Wt: 406.373
InChI Key: VKCLXYKGNRQFTR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a 4-fluorophenyl group and a 1,2,4-oxadiazole ring linked to a 2H-1,3-benzodioxol moiety via an ethyl chain. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, which often enhances target binding in medicinal chemistry . The 4-fluorophenyl group contributes to lipophilicity and bioavailability, while the benzodioxol system may influence pharmacokinetic properties such as metabolic resistance.

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O4/c22-15-4-1-13(2-5-15)16-6-8-20(27)26(24-16)10-9-19-23-21(25-30-19)14-3-7-17-18(11-14)29-12-28-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCLXYKGNRQFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The final steps involve the introduction of the fluorophenyl group and the pyridazinone ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. .

Scientific Research Applications

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzodioxole moiety is known to interact with cyclooxygenase enzymes, potentially leading to anti-inflammatory effects. The oxadiazole ring may interact with DNA or proteins, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophoric elements, such as the dihydropyridazinone core, fluorinated aryl groups, or heterocyclic substituents. Below is a comparative analysis with key examples from recent research:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound 2,3-Dihydropyridazin-3-one 4-Fluorophenyl, 1,2,4-oxadiazole-ethyl-benzodioxol Hypothesized kinase inhibition, enhanced metabolic stability due to oxadiazole N/A
Example 52 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, sulfonamide Kinase inhibitory activity (e.g., BTK), improved solubility via sulfonamide Patent Example
1,3-Oxazin-2-yl-phenylboronic acid derivatives 1,3-Oxazin Boronic acid, fluorophenyl Suzuki coupling utility, intermediate for kinase inhibitors Patent Example
Benzodioxol-oxadiazole analogs (hypothetical) 1,2,4-Oxadiazole Benzodioxol, fluorophenyl Enhanced CNS penetration, metabolic stability (benzodioxol) N/A

Key Observations :

Dihydropyridazinone vs. Pyrazolo-pyrimidine derivatives (e.g., Example 52) often exhibit higher solubility due to polar sulfonamide groups, whereas the target compound’s benzodioxol substituent may prioritize blood-brain barrier penetration .

Fluorinated Aryl Groups: Both the target compound and Example 52 utilize fluorophenyl groups to optimize lipophilicity and resistance to oxidative metabolism. However, Example 52 includes an additional fluoro-chromenone moiety, which could extend π-π stacking interactions in hydrophobic binding pockets.

Heterocyclic Linkers :

  • The 1,2,4-oxadiazole in the target compound contrasts with the 1,3-oxazin ring in boronic acid derivatives (). Oxadiazoles are more resistant to hydrolysis under physiological conditions, making them preferable for in vivo applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs Suzuki-Miyaura cross-coupling (evidenced by boronic acid intermediates in similar compounds, e.g., 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid ), a method widely used for aryl-aryl bond formation in medicinal chemistry.

Research Findings and Data Gaps

While the patent literature () provides melting points (e.g., 228–230°C) and mass spectrometry data (e.g., m/z 579.1 [M+1]⁺) for related compounds, comparable experimental data for the target compound remains unpublished. Structural predictions based on SHELX-refined analogs () suggest that crystallographic studies could clarify its binding modes.

Biological Activity

The compound 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN4O4C_{19}H_{21}FN_4O_4, with a molecular weight of 360.4 g/mol. The structure features a benzodioxole moiety, an oxadiazole ring, and a pyridazinone core, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H21FN4O4
Molecular Weight360.4 g/mol
IUPAC Name2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyridazinone moieties exhibit significant anticancer activities. For instance, a study demonstrated that derivatives of oxadiazole can inhibit key enzymes involved in cancer cell proliferation such as topoisomerase and telomerase . The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The oxadiazole component may interact with enzymes critical for cancer cell survival and proliferation.
  • Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A recent study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Results indicated a dose-dependent inhibition of cell viability with IC50 values suggesting potent anticancer activity .
  • Structure-Activity Relationship (SAR) : Research has explored the SAR of related compounds to identify structural features that enhance biological activity. Modifications to the benzodioxole moiety have been shown to significantly impact potency against various cancer types .

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